4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by the presence of a pyrrolidinone ring, an azetidine ring, and a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidinone and azetidine intermediates. One common method involves the coupling of 2,5-dioxopyrrolidin-1-yl with azetidine-1-sulfonyl chloride under basic conditions to form the key intermediate. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . The compound’s ability to modulate these pathways makes it a valuable tool for studying cellular processes and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share the pyrrolidinone ring and exhibit similar biological activities.
Pyrrolidine-2,5-diones: These derivatives are structurally related and have been studied for their pharmacological properties.
Uniqueness
4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of structural features, including the azetidine ring and the sulfonyl group. These features contribute to its distinct chemical reactivity and potential for diverse biological activities.
Properties
IUPAC Name |
4-[3-(2,5-dioxopyrrolidin-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c15-7-10-1-3-12(4-2-10)22(20,21)16-8-11(9-16)17-13(18)5-6-14(17)19/h1-4,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEDIDZEIGZNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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